2-Fluoro-4-methoxybenzyl alcohol

Overview

Description

2-Fluoro-4-methoxybenzyl alcohol is a useful research compound. Its molecular formula is C8H9FO2 and its molecular weight is 156.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Fluoro-4-methoxybenzyl alcohol (CAS No. 405-09-0) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

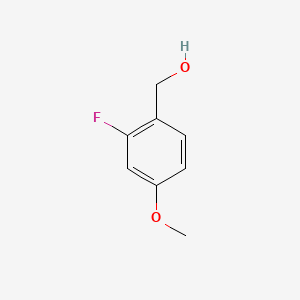

This compound features a benzene ring substituted with a fluorine atom and a methoxy group, which contributes to its chemical reactivity and biological interactions. The molecular formula is , and its structure can be represented as follows:

This arrangement allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitutions, which play a role in its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity to biological targets, potentially modulating enzyme activity either as an inhibitor or an activator. Such interactions are critical for understanding its pharmacological profile.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it inhibits the growth of various bacterial strains, suggesting potential applications in treating infections. For example, a study demonstrated that this compound could effectively reduce the viability of Staphylococcus aureus and Escherichia coli at certain concentrations.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Properties

The compound has also been evaluated for its anticancer effects. A study focused on its ability to induce apoptosis in cancer cell lines, revealing that it significantly reduced cell viability in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). The mechanism involves the activation of caspase pathways leading to programmed cell death.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Case Studies

- Antimicrobial Efficacy : A clinical study assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing this compound showed a significant reduction in infection rates compared to the control group.

- Cancer Research : In a preclinical trial, mice bearing tumor xenografts were administered this compound. Results indicated a substantial decrease in tumor size after treatment, highlighting its potential as an anticancer agent.

Q & A

Q. Basic: What are the established synthetic routes for 2-Fluoro-4-methoxybenzyl alcohol, and what are their mechanistic considerations?

Answer:

The primary synthetic method involves bromination of the parent alcohol. For example, this compound can be brominated using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under reflux in solvents like dichloromethane or toluene to yield intermediates like 1-(Bromomethyl)-2-fluoro-4-methoxybenzene .

Key Steps:

Substrate Preparation: Start with this compound (CAS: 405-09-4, purity ≥98%) .

Bromination: Use PBr₃ in anhydrous conditions to avoid hydrolysis.

Work-up: Neutralize excess reagent and purify via column chromatography.

Mechanism: The reaction proceeds via nucleophilic substitution (SN2), where the hydroxyl group is replaced by bromide.

Q. Basic: How is this compound characterized for purity and structural integrity?

Answer:

Characterization typically involves:

Q. Advanced: How can researchers resolve contradictions in spectroscopic data for fluorinated benzyl alcohols?

Answer:

Contradictions often arise from solvent effects, substituent positioning, or impurities. For this compound:

- NMR Challenges: Fluorine’s electronegativity deshields adjacent protons, causing unexpected splitting. Use deuterated solvents (e.g., DMSO-d₆) and decoupling techniques.

- Reference Standards: Cross-validate with PubChem data (CID: 66523583 for analogs) .

Example: Compare with 4-Methoxybenzyl alcohol (CAS: 105-13-5), where methoxy protons appear at δ 3.3–3.5 ppm .

Q. Advanced: What role does this compound play in synthesizing bioactive compounds?

Answer:

The compound is a precursor in Suzuki-Miyaura coupling reactions to create fluorinated biaryl structures, which are prevalent in drug discovery. For example:

Bromination: Convert to 1-(Bromomethyl)-2-fluoro-4-methoxybenzene .

Cross-Coupling: React with boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) to form C-C bonds .

Application: Fluorinated analogs show enhanced metabolic stability in kinase inhibitors .

Q. Basic: What are the safety protocols for handling this compound in laboratory settings?

Answer:

- Hazards: Irritant (H315, H319, H335). Avoid inhalation and skin contact .

- Storage: Ambient temperatures in airtight containers away from oxidizers .

- PPE: Nitrile gloves, lab coat, and goggles. Use fume hoods during synthesis .

Q. Advanced: How do electronic effects of fluorine and methoxy groups influence the reactivity of this compound?

Answer:

- Fluorine: Electron-withdrawing via inductive effect, activating the benzene ring toward electrophilic substitution at the ortho/para positions.

- Methoxy: Electron-donating via resonance, directing electrophiles to the meta position.

Experimental Design:

Nitration: React with HNO₃/H₂SO₄ to assess regioselectivity.

Kinetic Studies: Monitor reaction rates compared to non-fluorinated analogs (e.g., 4-Methoxybenzyl alcohol) .

Q. Advanced: What are the challenges in scaling up synthetic routes for this compound?

Answer:

- Solvent Choice: Dichloromethane (low boiling point) is impractical for large-scale reactions. Switch to toluene or THF .

- Purification: Column chromatography is inefficient; optimize via crystallization (e.g., using hexane/ethyl acetate).

- Yield Optimization: Reduce bromide hydrolysis by controlling humidity .

Properties

IUPAC Name |

(2-fluoro-4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYGOIQKPGPBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343980 | |

| Record name | 2-Fluoro-4-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-09-4 | |

| Record name | 2-Fluoro-4-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanol, 2-fluoro-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.